molecular formula C11H14N2O B11908348 N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide

Cat. No.: B11908348
M. Wt: 190.24 g/mol
InChI Key: PZWZRFITIJXZTJ-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroquinolin-4-yl)acetamide (CAS 858466-68-9) is a high-purity chemical compound supplied for advanced pharmacological and oncological research. With the molecular formula C 11 H 14 N 2 O and a molecular weight of 190.24 g/mol, this tetrahydroquinoline derivative is part of a structurally significant class of heterocyclic compounds that show considerable promise in early-stage drug discovery . The core research value of this compound lies in its tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for yielding molecules with potent biological activity. Recent scientific investigations into analogous tetrahydroquinoline and tetrahydroisoquinoline derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7) . Specifically, related compounds have exhibited strong cytotoxicity, inducing cell cycle arrest and promoting apoptosis in malignant cells . Furthermore, novel tetrahydroquinoline derivatives have been identified as potent inhibitors of key enzymatic targets such as cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are critically involved in cell cycle progression and nucleotide synthesis, respectively . This suggests potential research applications for this core scaffold in developing targeted cancer therapies. Beyond oncology, the structural features of this acetamide-functionalized tetrahydroquinoline make it a valuable intermediate for further chemical exploration and rational drug design, particularly in the synthesis of more complex molecular hybrids aimed at multi-target therapies . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h6-7H,2-5H2,1H3,(H,12,13,14)

InChI Key

PZWZRFITIJXZTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2CCCCC2=NC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the in situ formation of an imine intermediate from aniline and the aldehyde, followed by a cycloaddition with N-vinylacetamide. Bismuth trichloride (BiCl₃) serves as the catalyst, enabling high regioselectivity and cis-stereochemistry in the tetrahydroquinoline product. Key parameters include:

  • Temperature : Room temperature (25°C) for 4 hours.

  • Solvent : Acetonitrile or ethanol.

  • Catalyst loading : 10 mol% BiCl₃.

Yields exceeding 98% have been reported for derivatives with electron-donating substituents on the aryl aldehyde. For example, using 4-methoxybenzaldehyde and 4-fluoroaniline, the reaction achieves near-quantitative conversion.

Scope and Limitations

The method is highly versatile, accommodating diverse anilines (e.g., 4-chloroaniline, 4-nitroaniline) and aldehydes (e.g., furfural, cinnamaldehyde). However, sterically hindered aldehydes (e.g., 2,6-dimethylbenzaldehyde) reduce yields to ~60% due to slower imine formation.

Imine-Diels-Alder (iDA) Methodology

The iDA reaction offers a tandem approach to construct the tetrahydroquinoline scaffold, followed by acetylation to yield the target compound.

Synthetic Procedure

  • Imine Formation : Aniline reacts with an aldehyde (e.g., pentanal) in acetonitrile with BiCl₃ catalysis.

  • Cycloaddition : N-Vinylformamide (NVF) undergoes a [4+2] cycloaddition with the imine intermediate.

  • Acetylation : The resulting tetrahydroquinolin-4-amine is treated with acetic anhydride to form the acetamide.

Representative Protocol:

  • Reagents : 4-Chloroaniline (1.0 mmol), pentanal (1.0 mmol), NVF (1.2 mmol).

  • Conditions : BiCl₃ (20 mol%), reflux in acetonitrile (6 h).

  • Workup : Quench with Na₂CO₃, extract with ethyl acetate, evaporate solvent.

  • Yield : 78–85% after acetylation.

Stereochemical Outcomes

The iDA reaction favors the cis-diastereomer due to endo transition state stabilization. X-ray crystallography confirms the equatorial orientation of the acetamide group.

Hydrogenation and Subsequent Acetylation

This two-step method involves the reduction of a quinoline precursor followed by acetylation of the resulting amine.

Hydrogenation of Quinoline Derivatives

4-Nitroquinoline N-oxide is hydrogenated under high-pressure H₂ (73.5 kPa) using a nickel catalyst in methanol/acetic acid.

Key Parameters:

  • Catalyst : Raney nickel (10 wt%).

  • Temperature : 120°C.

  • Duration : 6–8 hours.

  • Yield : ~90% (isolated as 5,6,7,8-tetrahydroquinolin-4-amine).

Acetylation Step

The amine intermediate is acetylated using acetic anhydride in dichloromethane with triethylamine as a base:

5,6,7,8-Tetrahydroquinolin-4-amine+(CH3CO)2OEt3NThis compound\text{5,6,7,8-Tetrahydroquinolin-4-amine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

  • Yield : 95–97% after purification.

Comparative Analysis of Synthetic Routes

Method Catalyst Conditions Yield Advantages Limitations
Povarov ReactionBiCl₃RT, 4 h98%One-pot, high atom economyLimited to electron-rich aldehydes
iDA MethodologyBiCl₃Reflux, 6 h78–85%Tunable stereochemistryRequires acetylation step
HydrogenationNickel120°C, H₂ (73.5 kPa)90%Scalable for industrial productionHigh-pressure equipment required

Cost and Scalability

  • Povarov Reaction : Low-cost catalysts (BiCl₃: ~$50/mol) but limited to small-scale synthesis.

  • iDA Methodology : Moderate scalability; NVF is cost-prohibitive for large batches.

  • Hydrogenation : High upfront costs for equipment but optimal for ton-scale production.

Mechanistic Insights and Side Reactions

Byproduct Formation in Povarov Reactions

Overly electron-deficient anilines (e.g., 4-nitroaniline) lead to Friedel-Crafts alkylation byproducts, reducing yields to ~40%.

Oxidative Degradation in iDA Reactions

Prolonged reflux (>8 h) results in oxidation of the tetrahydroquinoline ring to quinoline, necessitating strict time control .

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide has been investigated primarily for its antimicrobial and anticancer properties . The compound's structure allows it to interact with various biological targets, leading to significant therapeutic effects.

  • Anticancer Properties : Research has shown that derivatives of tetrahydroquinoline exhibit potent antiproliferative activity against several cancer cell lines. For instance, compounds derived from tetrahydroquinoline have demonstrated efficacy against HL-60 (human promyelocytic leukemia), Hep3B (hepatocellular carcinoma), and COLO 205 (colorectal carcinoma) cells with IC50 values less than 1 µM . Mechanistic studies indicate that these compounds can disrupt microtubule assembly, induce cell cycle arrest, and trigger apoptosis through intrinsic and extrinsic pathways.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects. Certain derivatives have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .

Applications in Material Science

Beyond its biological applications, this compound shows potential in material science due to its structural characteristics:

  • Organic Electronics : The aromatic nature of the compound suggests possible applications in organic photovoltaics and light-emitting diodes.
  • Polymer Chemistry : The amide functional group can contribute to polymer formation and self-assembly processes, which are crucial for developing advanced materials.

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative effects against various cancer cell lines. Among the tested compounds, several exhibited high potency with minimal toxicity towards normal cells. Notably, one compound demonstrated a remarkable ability to induce apoptosis through modulation of key signaling pathways .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of tetrahydroquinoline derivatives revealed that specific modifications significantly enhanced activity against resistant strains of bacteria. Compounds were tested against a range of pathogens using standard broth dilution methods to determine minimum inhibitory concentrations (MICs), highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Reference
N-(5,6,7,8-Tetrahydroquinolin-4-yl)acetamide Tetrahydroquinoline Acetamide N/A N/A N/A
7c Tetrahydroisoquinoline Thioacetamide, 4-chlorophenyl, dimethylamino 96 214–215 [1]
4a Quinoxaline Thioacetamide, 4-chlorophenyl 90.2 230–232 [5]
9b Tetrahydroisoquinoline Nitrophenyl, naphthyl N/A N/A [2]
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Quinoline Cyano, ethoxy N/A N/A [10]
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide Quinazolinone Chloro, methoxy, tetrahydroquinazolinone N/A N/A [11]

Detailed Research Findings

  • Synthetic Optimization : High-yield syntheses (e.g., 96% for 7c ) often employ anhydrous conditions and reflux with catalysts like Na₂CO₃, suggesting similar protocols could be adapted for the target compound.
  • Substituent Effects: The presence of trifluoromethyl or cyano groups correlates with enhanced bioactivity in analogs, highlighting opportunities for functionalization of the target compound.

Biological Activity

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological effects. The structural attributes of this compound allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research Findings:

  • Cell Line Studies : Several studies have evaluated the anticancer activity of derivatives of tetrahydroquinoline. For instance, compounds derived from 6,7,8-substituted tetrahydroquinolines exhibited significant antiproliferative effects against various cancer cell lines including HL-60 (leukemia), Hep3B (hepatocellular carcinoma), and COLO 205 (colon cancer) with IC50 values below 1 μM .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule assembly and induction of apoptosis. For example, one study indicated that certain derivatives caused G2/M cell cycle arrest and activated apoptotic pathways involving caspases and Bcl-2 family proteins .
  • Case Study : A notable case involved compound 11e , which demonstrated nanomolar potency against COLO 205 cells. Mechanistic studies revealed that it induced apoptosis via both intrinsic and extrinsic pathways .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Screening for Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. The specific mechanisms are still under investigation but may involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the tetrahydroquinoline structure influence biological activity:

  • Substituents : Variations in substituents at different positions on the tetrahydroquinoline ring can significantly alter potency and selectivity against cancer cells or bacteria.
  • Synthesis of Derivatives : Research has synthesized numerous derivatives to optimize biological activity. For example, compounds with halogen substitutions showed enhanced anticancer activity compared to their non-halogenated counterparts .

Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50 ValuesMechanism of Action
AnticancerHL-60, Hep3B, COLO 205< 1 μMDisruption of microtubule assembly; apoptosis induction
AntimicrobialVarious bacterial strainsNot specifiedPotential interference with cell wall/protein synthesis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves condensation of tetrahydroquinoline derivatives with acetylating agents. Key steps include:

  • Amide bond formation : Use of acetic anhydride or acetyl chloride under reflux in anhydrous solvents (e.g., DMF, THF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
  • Critical parameters : Temperature control (±5°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the tetrahydroquinoline core .
    • Data : Yields range from 40–65% depending on solvent polarity and catalyst choice (e.g., DMAP vs. pyridine) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Analytical workflow :

  • ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1 ppm, singlet) and aromatic protons from the tetrahydroquinoline moiety (6.8–7.5 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., 216.24 g/mol for C₁₂H₁₂N₂O₂) with <2 ppm error .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?

  • Experimental design :

  • Comparative assays : Test derivatives with systematic substitutions (e.g., halogenation at the 2-position, methoxy groups at the 7-position) against standardized bacterial (MIC) and cancer (IC₅₀) cell lines .
  • Mechanistic probes : Use fluorescence polarization to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) to clarify primary targets .
    • Data analysis : Contradictions may arise from off-target effects; employ proteomics (e.g., affinity purification-MS) to identify unintended binding partners .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

  • Process optimization :

  • Catalyst screening : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recyclability .
  • Solvent selection : Replace DMF with greener alternatives (e.g., 2-MeTHF) to reduce toxicity and simplify waste handling .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • In silico approaches :

  • Docking studies : Use AutoDock Vina to predict binding affinities to cytochrome P450 isoforms (e.g., CYP3A4) and optimize metabolic stability .
  • ADMET prediction : SwissADME or ADMETLab to estimate solubility (LogP <3), BBB permeability, and hERG inhibition risks .
    • Validation : Synthesize top-ranked analogs and compare predicted vs. experimental half-lives in hepatic microsomal assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell lines for this compound?

  • Root causes : Variability in assay conditions (e.g., serum concentration, incubation time) or differences in cell line genetic backgrounds .
  • Resolution :

  • Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays, including controls (e.g., doxorubicin) and triplicate measurements .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify outlier datasets .

Functional Group Contribution

Q. Which functional groups in this compound are critical for its antimicrobial activity?

  • Key findings :

  • Acetamide moiety : Essential for disrupting bacterial cell wall synthesis; replacement with sulfonamide reduces activity by >70% .
  • Tetrahydroquinoline core : Planar structure enhances DNA intercalation, as shown in ethidium bromide displacement assays .
    • Experimental evidence : SAR studies show that halogenation (Cl, F) at the 3-position increases potency against Gram-positive pathogens .

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